molecular formula C9H7ClN2 B3032627 4-Chloroisoquinolin-1-amine CAS No. 30598-04-0

4-Chloroisoquinolin-1-amine

Cat. No.: B3032627
CAS No.: 30598-04-0
M. Wt: 178.62 g/mol
InChI Key: AFKQABNNIRMZSJ-UHFFFAOYSA-N
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Description

4-Chloroisoquinolin-1-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselectivity in Amination

Research by Shen et al. (2010) investigated the chemoselectivity in amination of 4-chloroquinazolines, highlighting selective amination processes which are closely related to 4-Chloroisoquinolin-1-amine (Shen et al., 2010).

Amination with Amide Solvents

Tsai et al. (2008) studied the reaction of various 4-chloro-2-arylquinoline compounds with amide solvents, providing insights into the amination process which is relevant to this compound (Tsai et al., 2008).

Reactions in Ammonia

Zoltewicz and Oestreich (1991) explored reactions involving 4-haloisoquinolines in ammonia, discussing the competition between substitution and complex formation, which pertains to this compound (Zoltewicz & Oestreich, 1991).

Microwave-Accelerated Amination

Prabakaran et al. (2010) conducted a study on microwave-accelerated amination of 1-chloroisoquinolines, which can inform the understanding of processes involving this compound (Prabakaran et al., 2010).

Synthesis and Cytotoxicity Evaluation

Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including the reaction of 4-chloro-7-substituted-quinolines, which are closely related to this compound. The study focused on cytotoxic effects, indicating potential applications in cancer research (Zhang et al., 2007).

Anticancer Agent Development

Research by Sirisoma et al. (2009) involved the development of anticancer agents using 4-anilinoquinazolines, which is related to this compound. This study highlights the potential of such compounds in developing new cancer therapies (Sirisoma et al., 2009).

Nevirapine Analogue Synthesis

Bakke and Říha (2001) developed a method for preparing 3-amino-2-chloropyridines, leading to the synthesis of an isoquinoline analogue of Nevirapine. Their work provides insights into the synthesis processes related to this compound (Bakke & Říha, 2001).

Exploration of Adamantane-Containing Amines

Kharlamova et al. (2021) focused on N-heteroaryl substituted adamantane-containing amines, including reactions with 1-amino-3-chloroisoquinoline, providing context for the reactivity of compounds similar to this compound (Kharlamova et al., 2021).

Coordination Behavior of Chloroquine

Otuokere et al. (2019) synthesized a chloroquine – titanium complex, exploring its coordination behavior. Since chloroquine is a 4-aminoquinoline derivative, this study indirectly provides insights into the properties of this compound (Otuokere et al., 2019).

Synthesis of 1-Aminoisoquinolines

Konovalenko et al. (2020) developed a method for synthesizing 1-aminoisoquinolines, a family of compounds which includes this compound. Their research contributes to understanding the synthetic pathways and potential applications of these compounds (Konovalenko et al., 2020).

Safety and Hazards

4-Chloroisoquinolin-1-amine is classified as a warning signal word . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Properties

IUPAC Name

4-chloroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKQABNNIRMZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318976
Record name 4-chloroisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30598-04-0
Record name 30598-04-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloroisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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